[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid
Description
Role in Organic Electronics
Benzothiadiazole serves as an electron-acceptor unit in donor-acceptor (D-A) conjugated polymers and small molecules. Its electron-withdrawing nature enables charge transfer and low bandgap absorption, critical for organic field-effect transistors (OFETs) and photovoltaic devices. For example, 4,7-dibromo-2,1,3-benzothiadiazole derivatives undergo Suzuki-Miyaura coupling to form extended π-systems with enhanced conductivity.
Applications in Medicinal Chemistry
The sulfonamide group in [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid mimics pharmacophores in antibacterial agents, such as sulfonamide antibiotics. Structural analogs exhibit activity against Staphylococcus aureus and Escherichia coli, targeting penicillin-binding proteins. Additionally, benzothiadiazole derivatives are explored in anti-tubercular agents, where the heterocycle enhances membrane penetration and bioavailability.
Chemical Identity and Registration Parameters
Core Registration Data
| Parameter | Value |
|---|---|
| CAS Number | 899718-18-4 |
| Molecular Formula | C₉H₉N₃O₄S₂ |
| Molecular Weight | 287.32 g/mol |
| IUPAC Name | 2-[2,1,3-Benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |
| SMILES | CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Synthetic Pathways
- Sulfonamide Formation : Reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with methylamine.
- Alkylation : Coupling the sulfonamide with bromoacetic acid under basic conditions.
This compound’s registration aligns with broader trends in heterocyclic chemistry, where functionalized benzothiadiazoles are prioritized for their dual electronic and biological utility.
Properties
IUPAC Name |
2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIFCHMRDAHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. One common synthetic route involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of methylamine and acetic acid to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid serves as a building block for synthesizing more complex molecules. Notably, it is utilized in the development of:
- Photoluminescent Compounds : These compounds are essential in creating materials for organic light-emitting diodes (OLEDs), which are widely used in display technologies.
| Application | Description |
|---|---|
| Photoluminescent Compounds | Used in OLED development |
| Organic Electronics | Enhances electronic properties |
Biology
In biological research, this compound is employed to study protein interactions and functions within proteomics. Its ability to interact with various proteins aids in elucidating biochemical pathways and cellular mechanisms.
Medicine
The potential therapeutic applications of this compound are being explored extensively:
- Drug Development : As a precursor in synthesizing novel pharmaceuticals targeting various diseases.
| Therapeutic Area | Potential Application |
|---|---|
| Anticancer Agents | Evaluated for anticancer activity |
| Antimicrobial Activity | Studies on efficacy against pathogens |
Case studies have shown promising results in using derivatives of this compound as anticancer agents. For instance, compounds derived from similar structures have exhibited significant inhibition against cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) .
Mechanism of Action
The mechanism of action of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to various biological effects, such as modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiadiazole Sulfonamides
(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic Acid (CAS: 327169-27-7)
- Molecular Formula : C₁₄H₁₁N₃O₄S₂
- Key Difference : Replaces the methyl group with a phenyl substituent.
- This compound is classified as an irritant, indicating higher reactivity compared to the methyl analog .
Benzoic Acid, 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-bromo- (CAS: 372155-21-0)
- Molecular Formula : C₁₃H₈N₃O₄S₂Br
- Key Difference : Substitutes the acetic acid moiety with a 4-bromo-benzoic acid group.
- Impact : The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance stability or alter interactions in catalytic sites. The molecular weight increases significantly to 414.25 g/mol .
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic Acid (CAS: 854357-50-9)
- Key Difference : Features a 1,2-benzisothiazole ring with a dioxido group instead of benzothiadiazole.
Functional Group Modifications in Acetic Acid Derivatives
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS: 931374-31-1)
- Molecular Formula : C₁₉H₁₅N₃O₄S
- Key Difference: Replaces the benzothiadiazole-sulfonyl group with a thiazole ring and benzoylamino side chain.
- Impact : The thiazole moiety may enhance metal-binding capacity, relevant to enzyme inhibition or coordination chemistry .
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid (CAS: 18333-80-7)
- Molecular Formula : C₈H₆N₄O₅
- Key Difference : Substitutes benzothiadiazole with a benzoxadiazole core and adds a nitro group.
Physicochemical Properties and Stability
| Compound (CAS) | Molecular Weight (g/mol) | Key Substituent | Hazard Class |
|---|---|---|---|
| 899718-18-4 (Target) | 287.32 | Methyl | Not specified |
| 327169-27-7 | 349.38 | Phenyl | Irritant |
| 372155-21-0 | 414.25 | 4-Bromo-benzoic acid | Not specified |
| 854357-50-9 | Not provided | 1,2-Benzisothiazole | Not specified |
However, the phenyl and brominated analogs may exhibit enhanced stability in biological matrices due to hydrophobic or electron-withdrawing effects .
Biological Activity
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid, with the chemical formula C₉H₉N₃O₄S₂ and CAS Number 899718-18-4, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The sulfonyl and amino groups contribute to its chemical reactivity and interaction with biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₄S₂ |
| Molecular Weight | 241.31 g/mol |
| CAS Number | 899718-18-4 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds derived from benzothiadiazole exhibit notable antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
Anticancer Activity
Studies have shown that benzothiadiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), revealing significant cytotoxicity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Structure–Activity Relationship (SAR)
The structure–activity relationship is crucial for understanding how modifications to the benzothiadiazole scaffold can enhance biological activity. For instance, the introduction of electron-donating groups has been correlated with increased antimicrobial potency .
Case Study: Modification Impact on Activity
In a comparative study of various derivatives, it was observed that compounds with methoxy groups exhibited enhanced antibacterial activity compared to those without such substitutions. This suggests that further structural modifications could lead to improved therapeutic agents.
Q & A
Basic: What are the recommended synthesis methods for [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation and alkylation. A common approach is the condensation of benzothiadiazole sulfonyl chloride with methylaminoacetic acid derivatives under controlled pH (neutral to slightly basic conditions). For example:
- Step 1 : React 2,1,3-benzothiadiazol-4-sulfonyl chloride with methylamine in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate.
- Step 2 : Couple the intermediate with bromoacetic acid using a base like triethylamine (TEA) in DCM at room temperature .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
